Bis(2-hydroxyethyl) 5-chlorobenzene-1,3-dicarboxylate
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Overview
Description
Bis(2-hydroxyethyl) 5-chlorobenzene-1,3-dicarboxylate is a chemical compound that has garnered attention due to its unique properties and potential applications in various fields This compound is characterized by the presence of two hydroxyethyl groups attached to a chlorinated benzene ring with two carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl) 5-chlorobenzene-1,3-dicarboxylate typically involves the esterification of 5-chlorobenzene-1,3-dicarboxylic acid with ethylene glycol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and controlled reaction conditions ensures the consistent quality of the final product. Additionally, purification steps such as recrystallization or distillation may be employed to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxyethyl) 5-chlorobenzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form carboxylic acids.
Reduction: The chlorinated benzene ring can be reduced to remove the chlorine atom.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
Oxidation: The major product is 5-chlorobenzene-1,3-dicarboxylic acid.
Reduction: The major product is 5-hydroxyethylbenzene-1,3-dicarboxylate.
Substitution: The major products depend on the nucleophile used, resulting in various substituted benzene derivatives.
Scientific Research Applications
Bis(2-hydroxyethyl) 5-chlorobenzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of polymers and resins, where its unique structure imparts desirable mechanical and thermal properties.
Mechanism of Action
The mechanism of action of Bis(2-hydroxyethyl) 5-chlorobenzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The hydroxyethyl groups can form hydrogen bonds with biological molecules, facilitating its binding to enzymes or receptors. The chlorinated benzene ring can participate in hydrophobic interactions, enhancing its affinity for certain targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bis(2-hydroxyethyl) terephthalate: Similar structure but lacks the chlorine atom.
Bis(2-hydroxyethyl) isophthalate: Similar structure but with different positioning of carboxylate groups.
Bis(2-hydroxyethyl) furan-2,5-dicarboxylate: Similar structure but with a furan ring instead of a benzene ring.
Uniqueness
Bis(2-hydroxyethyl) 5-chlorobenzene-1,3-dicarboxylate is unique due to the presence of the chlorine atom on the benzene ring, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions in chemical and biological systems, making it a valuable compound for various applications.
Properties
IUPAC Name |
bis(2-hydroxyethyl) 5-chlorobenzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO6/c13-10-6-8(11(16)18-3-1-14)5-9(7-10)12(17)19-4-2-15/h5-7,14-15H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPVHGBEBOSENO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)OCCO)Cl)C(=O)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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